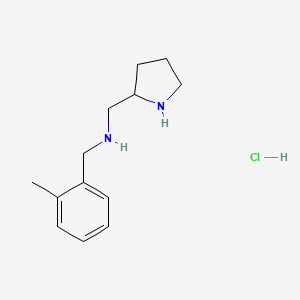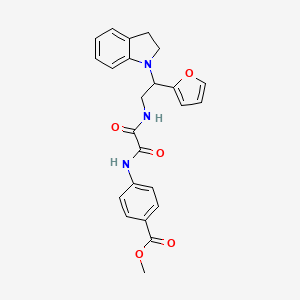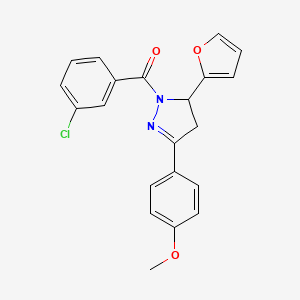
(2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride, also known as MBP, is a chemical compound that has been widely used in scientific research applications. This compound is a selective dopamine transporter ligand and has been studied for its potential use in treating various neurological disorders.
Mechanism of Action
(2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine signaling can improve motor function, attention, and mood.
Biochemical and Physiological Effects:
The increased dopamine levels caused by (2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride can have various biochemical and physiological effects, including improved motor function, attention, and mood. However, excessive dopamine signaling can also lead to adverse effects such as addiction and psychosis.
Advantages and Limitations for Lab Experiments
(2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has several advantages for lab experiments, including its high selectivity for the dopamine transporter and its ability to increase dopamine levels without affecting other neurotransmitters. However, its limited solubility and potential for toxicity at high doses can be limitations for certain experiments.
Future Directions
Future research on (2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride could focus on its potential use in treating other neurological disorders such as depression, anxiety, and schizophrenia. Additionally, further studies could investigate the long-term effects of (2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride on dopamine signaling and its potential for addiction and tolerance development. Finally, the development of more potent and selective dopamine transporter ligands could lead to improved treatments for neurological disorders.
Synthesis Methods
The synthesis of (2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride involves the reaction of 2-methylbenzylamine with pyrrolidine in the presence of a catalyst. The resulting product is then purified and converted to the hydrochloride salt form.
Scientific Research Applications
(2-Methyl-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride has been extensively studied for its potential use in treating Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which can improve motor function, attention, and mood.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-pyrrolidin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.ClH/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13;/h2-3,5-6,13-15H,4,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZWNJWJSGOPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B2908474.png)
![[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2908475.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B2908477.png)


![6-Fluoropyrazolo[1,5-A]pyrimidine](/img/structure/B2908482.png)
![Ethyl 2-(4-bromobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2908483.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2908485.png)

![2-{8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2908489.png)

![4-butoxy-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2908491.png)
![methyl 5-chloro-2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
